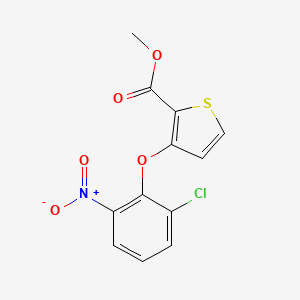

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-chloro-6-nitrophenoxy)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO5S/c1-18-12(15)11-9(5-6-20-11)19-10-7(13)3-2-4-8(10)14(16)17/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRAOCOTRWEDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377549 | |

| Record name | methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91041-19-9 | |

| Record name | methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-6-nitrophenol with a suitable thiophene derivative under specific conditions. For instance, the reaction may involve the use of methyl triflate in toluene under nitrogen protection, followed by the addition of metallic sodium and methanol .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The chloro group can be substituted with other nucle

Biological Activity

Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed exploration of its biological activity, synthesis, and potential applications based on current research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 313.71 g/mol. The compound features a thiophene ring, a carboxylate ester group, and a phenoxy group with both chloro and nitro substituents, which contribute to its biological activity.

Synthesis Methods:

The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-6-nitrophenol and various thiophene derivatives. For example, one common method includes the use of methyl triflate in toluene under nitrogen protection, followed by the addition of metallic sodium and methanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting it may induce apoptosis through mechanisms such as oxidative stress and DNA damage.

Case Study:

A study conducted by Zhou et al. (2019) evaluated the compound's cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development.

Herbicidal Activity

In addition to its anticancer properties, this compound has shown promise as a herbicide. Its efficacy was tested against several weed species in agricultural settings. The compound's mechanism appears to involve inhibition of key enzymes involved in plant growth, leading to reduced viability in target weeds while sparing crop species.

Research Findings:

Field trials have reported that this compound effectively controls resistant weed populations, making it a valuable candidate for integrated pest management strategies.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate its safety margins and potential environmental impacts.

Table 1: Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Oral LD50 | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Future Directions

The ongoing research on this compound suggests several avenues for future exploration:

- Mechanistic Studies: Further investigations into the molecular mechanisms underlying its anticancer and herbicidal activities.

- Formulation Development: Creating effective formulations that enhance bioavailability and reduce toxicity.

- Resistance Management: Studying the potential for resistance development in target organisms to optimize usage strategies.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate

- Molecular Formula: C₁₂H₈ClNO₅S

- Molecular Weight : 313.714 g/mol .

- Key Features: A thiophene ring substituted at position 2 with a methyl carboxylate group and at position 3 with a 2-chloro-6-nitrophenoxy moiety. The nitro (-NO₂) and chloro (-Cl) groups on the phenoxy ring confer electron-withdrawing effects, influencing reactivity and stability.

Comparison with Similar Compounds

Thifensulfuron-Methyl

- Structure: Methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate .

- Molecular Formula : C₁₂H₁₃N₅O₆S₂.

- Key Differences: Substituent at position 3: A sulfonylurea group linked to a triazine ring instead of a nitrophenoxy group. Applications: Widely used as a sulfonylurea herbicide for broadleaf weed control in cereals and soybeans . Mechanism: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .

- Environmental Impact :

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

- Structure: Features an amino (-NH₂) and methyl group on the thiophene ring .

- Key Differences: Electron-donating amino group increases nucleophilicity, contrasting with the electron-withdrawing nitro group in the target compound. Applications: Used as a synthetic intermediate in pharmaceuticals and agrochemicals .

Methyl 3-Chloro-6-Methylbenzo[b]Thiophene-2-Carboxylate

Ethyl 3-Hydroxybenzo[b]Thiophene-2-Carboxylate

- Structure : Ethyl ester with a hydroxyl group on the benzo[b]thiophene ring .

- Similarity score to target compound: 0.84 .

Comparative Data Table

Research Findings and Implications

- Reactivity : The nitro group in the target compound enhances electrophilicity, making it prone to reduction or nucleophilic substitution reactions. This contrasts with sulfonylureas like Thifensulfuron-methyl, where the sulfonylurea group enables hydrogen bonding with ALS enzymes .

- Thifensulfuron-methyl has well-characterized environmental degradation pathways, whereas the persistence of the target compound’s nitro group requires further study .

- Structural Optimization: Replacing the nitrophenoxy group with a sulfonylurea moiety (as in Thifensulfuron-methyl) converts the compound into a potent herbicide . Introducing hydrophilic groups (e.g., hydroxyl) improves solubility but may reduce membrane permeability .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2-chloro-6-nitrophenoxy)-2-thiophenecarboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between methyl 3-hydroxy-2-thiophenecarboxylate and 2-chloro-6-nitrofluorobenzene. Optimization involves:

- Catalyst selection : Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity .

- Yield monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure and substituent effects of this compound be characterized?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to assign chemical shifts. The thiophene ring protons resonate at δ 6.8–7.5 ppm, while the nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm) .

- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 314.7 (calculated: 313.714 g/mol) .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

- Methodological Answer :

- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals.

- Data collection : Use synchrotron radiation for small crystals (<0.1 mm) to enhance resolution.

- Refinement : Employ SHELXL for structure solution, leveraging its robust handling of heavy atoms (Cl, S) and anisotropic displacement parameters . Challenges like twinning may require SHELXD for initial phase determination .

Q. How do steric and electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. The nitro group withdraws electron density, deactivating the phenoxy ring toward further substitution .

- Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. The chloro substituent at the ortho position may hinder coupling; use Pd(OAc)₂/XPhos catalysts to mitigate steric effects .

Q. What analytical methods are suitable for detecting degradation products under hydrolytic conditions?

- Methodological Answer :

- Hydrolysis setup : Reflux in acidic (HCl) or basic (NaOH) aqueous ethanol (1:1 v/v) for 24 hours.

- Detection : LC-MS (QTOF) identifies major degradants (e.g., free carboxylic acid from ester hydrolysis). Compare fragmentation patterns with reference standards .

- Kinetics : Monitor pseudo-first-order rate constants via UV-Vis at λ = 270 nm (nitro group absorption) .

Q. How can computational modeling predict intermolecular interactions in cocrystals or supramolecular assemblies?

- Methodological Answer :

- Hydrogen-bond analysis : Use Mercury software to map potential donor-acceptor pairs (e.g., ester carbonyl as acceptor).

- Lattice energy calculations : Compare packing efficiencies of polymorphs via PIXEL method in CrystalExplorer .

- Validation : Match predicted H-bond motifs (e.g., R₂²(8) graph sets) with experimental XRD data .

Handling Data Contradictions

Q. How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Benchmark calculations : Run DFT (B3LYP/6-311+G(d,p)) with solvent effects (IEF-PCM for DMSO) in Gaussian.

- Error sources : Check for conformational flexibility (e.g., thiophene ring puckering) or dynamic effects unaccounted for in static calculations .

- Validation : Compare with solid-state NMR to assess crystal-packing influences .

Q. What strategies mitigate conflicting bioactivity results in enzyme inhibition assays?

- Methodological Answer :

- Assay standardization : Use identical enzyme batches (e.g., HDAC1 from recombinant E. coli) and controls (e.g., trichostatin A for HDACs).

- Data normalization : Express IC₅₀ values relative to internal standards to correct for plate-to-plate variability .

- Mechanistic studies : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.